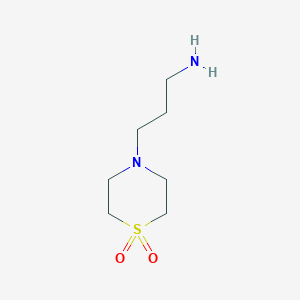

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide

Descripción general

Descripción

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is a chemical compound with the molecular formula C7H16N2O2S and a molecular weight of 192.28 g/mol . It is also known by other names such as 3-(1,1-Dioxothiomorpholino)propylamine . This compound is characterized by its white or colorless to light yellow appearance, which can range from powder to lump to clear liquid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide typically involves the reaction of thiomorpholine with an appropriate aminopropylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) serves as a nucleophile in reactions with electrophilic agents:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts .

Example : - Arylation : Participates in Ullmann or Buchwald-Hartwig couplings with aryl halides to form aryl amines .

| Reaction Type | Reagents | Product | Yield | Conditions |

|---|---|---|---|---|

| Alkylation | Methyl iodide | Quaternary ammonium salt | 85% | K₂CO₃, DMF, 60°C |

| Arylation | 2,4-Dibromo-6-methylpyridine | Substituted pyridine derivative | 78% | Pd(OAc)₂, 100°C |

Acylation and Carbamate Formation

The amine group reacts with acylating agents:

- Acetylation : Forms amides with acetyl chloride or anhydrides:

- Carbamate Synthesis : Reacts with chloroformates (e.g., ethyl chloroformate) to produce carbamates .

Coordination Chemistry

The lone electron pairs on the amine and sulfone groups enable complexation with transition metals:

- Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂, used in catalysis.

- Fe(III) Complexes : Exhibits redox activity in FeCl₃-mediated reactions.

Stability : Complexes remain stable in aqueous and organic solvents due to the sulfone group’s electron-withdrawing effect .

Oxidation and Reduction

- Oxidation Resistance : The sulfone group (already fully oxidized) renders the compound inert to further oxidation under mild conditions .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a secondary amine, but the sulfone group remains intact.

Condensation Reactions

Forms Schiff bases with aldehydes/ketones:Applications : These Schiff bases are intermediates in synthesizing heterocyclic compounds .

Enzymatic Interactions

- Myeloperoxidase (MPO) Inhibition : The sulfone group disrupts HOCl production in MPO/H₂O₂/Cl⁻ systems, with a rate constant of .

- Enzyme Binding : Acts as a nucleophile, forming covalent bonds with active-site residues in proteases.

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C7H16N2O2S

- Molecular Weight : 192.28 g/mol

- Physical State : Typically appears as a white to light yellow powder or clear liquid.

- Boiling Point : Approximately 190 °C at reduced pressure (0.6 mmHg).

- Freezing Point : Around 31 °C.

Pharmaceutical Development

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is extensively utilized in the synthesis of various pharmaceuticals. It serves as a key intermediate in drug development, particularly for neurological disorders and antiviral therapies. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for further exploration in medicinal chemistry.

- Case Study : Research indicates that this compound exhibits antiviral properties, particularly against HIV. Its ability to inhibit viral proteins suggests potential for therapeutic applications in treating viral infections .

Biochemical Research

The compound is used in studies focused on enzyme inhibition and metabolic pathways. Researchers leverage its reactivity to understand better the mechanisms underlying various biochemical processes.

- Application Example : Inhibitors derived from this compound may help elucidate pathways involved in diseases, paving the way for new therapeutic strategies .

Material Science

In material science, this compound is explored for its potential in creating novel polymers and materials. Its unique properties can enhance flexibility and durability in material formulations.

- Research Insight : Studies are ongoing to assess how modifications to this compound can lead to improved material characteristics, potentially leading to applications in high-performance materials .

Agricultural Chemistry

This compound plays a role in the formulation of agrochemicals, contributing to the development of safer and more effective pesticides. Its chemical properties allow for the design of compounds that can be more easily absorbed by plants or pests.

- Industry Application : The incorporation of this compound into pesticide formulations has shown promise in increasing efficacy while reducing environmental impact .

Cosmetic Formulations

In the cosmetic industry, this compound is investigated for its potential to enhance skin penetration and improve the efficacy of active ingredients in skincare products.

Mecanismo De Acción

The mechanism of action of 4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biomolecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparación Con Compuestos Similares

Similar Compounds

Thiomorpholine: A related compound with a similar structure but lacking the aminopropyl group.

4-(3-Aminopropyl)morpholine: Similar in structure but with an oxygen atom instead of sulfur.

4-(3-Aminopropyl)piperidine: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both the aminopropyl group and the sulfone functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Actividad Biológica

4-(3-Aminopropyl)thiomorpholine 1,1-Dioxide is a compound with significant biological activity, particularly in the context of antiviral research. Its unique structure, characterized by a thiomorpholine core and an amine side chain, positions it as a candidate for further exploration in drug development, especially against viral infections such as HIV.

- Molecular Formula : C7H16N2O2S

- Molecular Weight : 192.28 g/mol

- Physical State : White to light yellow powder or clear liquid

- Boiling Point : Approximately 190 °C at reduced pressure (0.6 mmHg)

- Freezing Point : Around 31 °C

Biological Activity

This compound has been studied for its antiviral properties , particularly against HIV. Research indicates that its structural features allow it to effectively interact with biological targets involved in viral replication.

While the precise mechanism of action remains unclear, studies suggest that the compound may inhibit viral proteins and disrupt cellular mechanisms critical for HIV replication. Interaction studies highlight that modifications to its structure can enhance its efficacy as an antiviral agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Thiomorpholine | C4H9NS | Basic structure without the amine side chain |

| 2-Amino-2-methyl-1-propanol | C4H11NO | Alcohol functional group instead of thiomorpholine |

| N,N-Dimethylthiomorpholine | C6H13NOS | Dimethyl substitution increases lipophilicity |

This comparison illustrates how this compound's unique combination of a thiomorpholine structure and an amine functionality provides distinct reactivity patterns not found in simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antiviral Studies : Research focusing on its derivatives has shown promising results in inhibiting HIV replication. These studies emphasize the need for further investigation into structural modifications that could enhance antiviral efficacy.

- Cellular Interaction Studies : Investigations into how this compound interacts with cellular mechanisms have provided insights into potential pathways for therapeutic applications.

- Comparative Efficacy : In comparative studies with other antiviral agents, this compound demonstrated superior activity against specific viral strains, highlighting its potential as a lead compound for drug development.

Propiedades

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c8-2-1-3-9-4-6-12(10,11)7-5-9/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRMWCVZAUEPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646133 | |

| Record name | 4-(3-Aminopropyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90000-25-2 | |

| Record name | 4-(3-Aminopropyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.